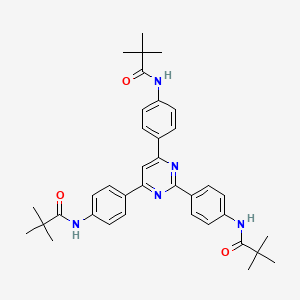

![molecular formula C14H10N4O2 B5107099 1-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-benzimidazole](/img/structure/B5107099.png)

1-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-benzimidazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzimidazole derivatives are known for their broad spectrum of biological and chemical properties, which include antimicrobial, anticancer, and antioxidant activities. These compounds are synthesized through various chemical reactions, often involving the formation of the benzimidazole core, followed by substitutions at different positions to introduce functional groups like 1,2,4-oxadiazole.

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under different conditions. For compounds similar to the one , a two-step synthesis can be employed: first, creating the benzimidazole core and then introducing the 1,2,4-oxadiazole moiety through reactions with appropriate hydrazides or acyl chlorides. The Weidenhagen reaction followed by N-methylation has been reported as a method to synthesize related compounds (El’chaninov, Aleksandrov, & El’chaninov, 2015).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be characterized using spectroscopic techniques such as IR, NMR, and Mass spectrometry. These techniques provide insights into the functional groups present, the molecular framework, and the electronic environment within the molecule. For example, the synthesis and characterization of 1,3,4-oxadiazole derivatives containing the benzimidazole moiety have been confirmed through IR, 1 HNMR, and elemental analysis (Yingju, 2014).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including electrophilic substitution, nitration, bromination, sulfonation, formylation, and acylation. These reactions can occur at different sites of the molecule, depending on the nature of the substituents and the reaction conditions. The introduction of the 1,2,4-oxadiazole group enhances the reactivity towards these substitutions by activating the adjacent positions (El’chaninov, Aleksandrov, & El’chaninov, 2015).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystalline structure, are influenced by the nature and position of substituents on the benzimidazole core. The introduction of a 1,2,4-oxadiazole group can affect these properties by altering the molecule's polarity and its interactions with solvents.

Chemical Properties Analysis

Benzimidazole derivatives exhibit a wide range of chemical properties, including antimicrobial, anticancer, and antioxidant activities. These properties are attributed to the presence of the benzimidazole core and the specific functional groups attached to it. For instance, compounds with 1,3,4-oxadiazole groups have shown potent antibacterial and anticancer activities due to their ability to interact with biological targets (Soselia et al., 2020).

作用机制

Target of Action

Similar compounds, such as those containing a furan ring and an oxadiazole ring, have been found to target proteins likealdose reductase . Aldose reductase is an enzyme involved in the glucose metabolism pathway and has been implicated in complications of diabetes .

Mode of Action

Compounds with similar structures have been known to interact with their targets, causing changes in the function of the target protein . For instance, some compounds inhibit the activity of their target protein, thereby altering the biochemical pathways in which the protein is involved .

Biochemical Pathways

Given that similar compounds target aldose reductase, it can be inferred that this compound may affect thepolyol pathway . This pathway is involved in glucose metabolism, and alterations in this pathway can have significant effects on cellular function .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its eventual excretion .

Result of Action

Given the potential target of this compound, it can be inferred that it may have effects onglucose metabolism within cells . Alterations in glucose metabolism can have significant effects on cellular function and overall health .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of the compound .

属性

IUPAC Name |

3-(benzimidazol-1-ylmethyl)-5-(furan-2-yl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O2/c1-2-5-11-10(4-1)15-9-18(11)8-13-16-14(20-17-13)12-6-3-7-19-12/h1-7,9H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQCIOBRJQWDFPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CC3=NOC(=N3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,5-dimethoxyphenyl)-N'-(2-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5107022.png)

![N-({[4-(benzoylamino)-3-methylphenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5107030.png)

![2-(1-cyclohexen-1-yl)-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5107049.png)

![1-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-N-(3'-methyl-3-biphenylyl)-3-piperidinecarboxamide](/img/structure/B5107052.png)

![4-(4-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]-2-butanamine](/img/structure/B5107068.png)

![N-{4-[(dimethylamino)sulfonyl]phenyl}-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5107087.png)

![1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperidine](/img/structure/B5107093.png)

![17-(4-amino-3,5-dichlorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5107094.png)

![1-amino-3-[2-(4-methoxyphenyl)-2-oxoethyl]-5,6-dimethyl-1H-benzimidazol-3-ium bromide](/img/structure/B5107102.png)

amine](/img/structure/B5107113.png)

![2-bromobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate](/img/structure/B5107118.png)